molecular formula C43H55NO15 B12795208 13-Methylaclacinomycin A CAS No. 78776-19-9

13-Methylaclacinomycin A

Cat. No.: B12795208
CAS No.: 78776-19-9
M. Wt: 825.9 g/mol
InChI Key: GYFOTJOVWIHMEG-UHFFFAOYSA-N
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Description

13-Methylaclacinomycin A is an anthracycline antibiotic known for its potent antitumor properties. It is a derivative of aclacinomycin A, which is produced by the bacterium Streptomyces galilaeus. This compound has garnered significant attention due to its efficacy in inhibiting the growth of various cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylaclacinomycin A involves multiple steps, starting from the precursor aklavinone. The process includes glycosylation reactions where sugar moieties are attached to the aglycone structure. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts to facilitate the formation of glycosidic bonds .

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. The bacterium Streptomyces galilaeus is cultured under specific conditions to maximize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 13-Methylaclacinomycin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

13-Methylaclacinomycin A has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of glycosylation and other chemical reactions.

    Biology: The compound is employed in research to understand its interactions with cellular components and its effects on cell growth and division.

    Medicine: Due to its antitumor properties, this compound is extensively studied for its potential use in cancer therapy.

    Industry: The compound is used in the development of new antibiotics and antitumor agents.

Mechanism of Action

The mechanism of action of 13-Methylaclacinomycin A involves several molecular targets and pathways:

Comparison with Similar Compounds

    Aclacinomycin A: The parent compound from which 13-Methylaclacinomycin A is derived. It shares similar antitumor properties but differs in its side-chain structure.

    Doxorubicin: Another anthracycline antibiotic with potent antitumor activity. It is widely used in cancer therapy but has a different mechanism of action.

    Daunorubicin: Similar to doxorubicin, it is used in the treatment of leukemia and other cancers.

Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its antitumor activity and reduces its toxicity compared to other anthracyclines .

Properties

CAS No.

78776-19-9

Molecular Formula

C43H55NO15

Molecular Weight

825.9 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-propan-2-yl-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H55NO15/c1-18(2)43(52)17-29(34-23(36(43)42(51)53-8)14-24-35(39(34)50)38(49)33-22(37(24)48)10-9-11-27(33)46)57-31-15-25(44(6)7)40(20(4)55-31)59-32-16-28(47)41(21(5)56-32)58-30-13-12-26(45)19(3)54-30/h9-11,14,18-21,25,28-32,36,40-41,46-47,50,52H,12-13,15-17H2,1-8H3

InChI Key

GYFOTJOVWIHMEG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C(C)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Origin of Product

United States

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